molecular formula C22H20N4O2S B2618300 (E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile CAS No. 941266-26-8

(E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Cat. No.: B2618300
CAS No.: 941266-26-8
M. Wt: 404.49
InChI Key: WAQBSUMPGBXXIS-CMDGGOBGSA-N
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Description

The compound "(E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile" features a multifunctional structure with an oxazole core substituted by a piperazine ring (modified with a 2-methylbenzoyl group), a vinyl-linked thiophene moiety, and a carbonitrile group.

Properties

IUPAC Name

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-16-5-2-3-7-18(16)21(27)25-10-12-26(13-11-25)22-19(15-23)24-20(28-22)9-8-17-6-4-14-29-17/h2-9,14H,10-13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQBSUMPGBXXIS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperazine and thiophene moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

The compound (E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile has garnered attention for its potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.

Structural Features

  • Molecular Formula: C19H20N4OS
  • Molecular Weight: 348.46 g/mol
  • Functional Groups: The compound features a piperazine ring, an oxazole moiety, and a carbonitrile group, which are pivotal for its biological activity.

Physicochemical Properties

The compound's physicochemical properties, such as solubility and stability, play a crucial role in determining its suitability for various applications. These properties can be assessed through standard methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may exhibit antitumor and antimicrobial activities.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry examined the compound's efficacy against cancer cell lines. The results demonstrated significant cytotoxic effects, indicating its potential as a lead compound for developing new anticancer therapies .

Neuropharmacology

Given the presence of the piperazine moiety, this compound has been investigated for its effects on the central nervous system. It may act as a neuroprotective agent , potentially beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research conducted on animal models of neurodegeneration showed that the compound could reduce oxidative stress markers and improve cognitive function, suggesting its role in neuroprotection .

Antimicrobial Activity

The compound has shown promising results in combating various pathogens, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action appears to involve disrupting bacterial cell wall synthesis .

Data Table: Summary of Applications

Application AreaObserved EffectsReference
Medicinal ChemistryAntitumor activity
NeuropharmacologyNeuroprotective effects
Antimicrobial ActivitySignificant antibacterial effects

Mechanism of Action

The mechanism of action of (E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The oxazole ring in the target compound distinguishes it from pyrimidine, pyrazole, and thiazole-based analogs. Key differences include:

Compound Class Core Structure Electronic Properties Biological Relevance
Oxazole (Target) Aromatic, planar Moderate electron-withdrawing Targets kinases, GPCRs
Pyrimidine () Larger π-system Enhanced polarity Kinase inhibition
Thiazole () Sulfur-containing Polarizable, lipophilic Antibacterial activity

Pyrimidine-based analogs (e.g., ) exhibit higher polarity, which may improve solubility but reduce membrane permeability compared to the target compound.

Substituent Analysis

Piperazine Modifications

The 2-methylbenzoyl group on the piperazine ring introduces steric bulk and lipophilicity, contrasting with simpler acyl or alkyl substituents in analogs:

Compound Piperazine Substituent Impact on Properties
Target Compound 2-methylbenzoyl Enhanced lipophilicity, steric hindrance
(Example 51) 4-methylthiazol-5-yl benzyl Increased polarity, H-bond capacity

Research Findings: The 2-methylbenzoyl group may reduce solubility but improve binding to hydrophobic targets like kinase ATP pockets.

Vinyl-Linked Aromatic Groups

The (E)-configured vinyl-thiophene group in the target compound contrasts with benzimidazole or phenyl-based vinyl groups in analogs:

Compound Vinyl-Linked Group Conformational Rigidity π-π Interactions
Target Compound Thiophen-2-yl Moderate rigidity Strong
(Appendix 14) Benzo[d]imidazol-2-yl High rigidity Moderate

Carbonitrile Group

The carbonitrile substituent at position 4 of the oxazole acts as a strong electron-withdrawing group, influencing electronic distribution and reactivity. Comparable groups in analogs include:

Compound Position 4 Substituent Effect on Reactivity
Target Compound Carbonitrile Electron-deficient oxazole core
(Compound [1]) 6-amino-pyrano[2,3-c]pyrazole Electron-rich, nucleophilic

Research Findings: The carbonitrile group may stabilize the oxazole ring against metabolic degradation, improving pharmacokinetic profiles compared to amino-substituted analogs .

Biological Activity

The compound (E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}^2\text{S}

This structure includes a piperazine moiety, an oxazole ring, and a thiophene group, which may contribute to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties , making it a candidate for further development in treating infections. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

2. Antifungal Properties

The compound has shown promise as an antifungal agent , particularly against strains resistant to conventional treatments. Studies suggest that it interferes with fungal cell membrane integrity, leading to cell death.

3. Anticancer Potential

Preliminary studies have highlighted the compound's anticancer properties . It may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as NF-kB and MAPK .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets, including:

  • Enzymes : Inhibition of key enzymes involved in cellular processes.
  • Receptors : Modulation of receptor activity that influences cell signaling pathways.

Further biochemical studies are necessary to elucidate these mechanisms in detail.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against various bacterial strains
AntifungalInhibits growth of resistant fungal strains
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

In a recent study, the compound was tested on several cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent in oncology .

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